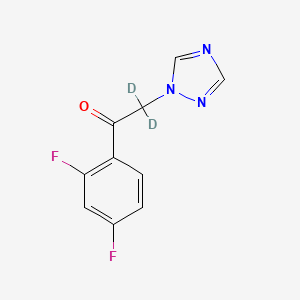

2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2

Übersicht

Beschreibung

2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 is a specialized chemical compound featuring a core structure that combines a triazole ring and a difluorinated acetophenone group. This compound is often used as a biochemical reagent and has applications in various fields, including life sciences and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 typically involves the reaction of 2,4-difluorobenzoyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .

Wissenschaftliche Forschungsanwendungen

2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Acts as a biochemical reagent in various assays and experiments.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 involves its interaction with specific molecular targets. In the case of its use as a precursor for antifungal medications, the compound inhibits the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluconazole: Another triazole antifungal with a similar mechanism of action.

Voriconazole: A more potent antifungal agent with a broader spectrum of activity.

Efinaconazole: A topical antifungal used primarily for the treatment of onychomycosis.

Uniqueness

2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 is unique due to its specific structural features, which make it a versatile building block for various applications. Its difluorinated acetophenone group and triazole ring confer unique chemical properties that are not found in other similar compounds .

Biologische Aktivität

2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2 (CAS number 86404-63-9) is a fluorinated triazole compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to several known antifungal agents and is being investigated for its pharmacological properties. This article synthesizes available research findings regarding the biological activity of this compound, including its synthesis, mechanisms of action, and case studies demonstrating its efficacy.

Chemical Structure and Properties

The chemical structure of this compound includes a difluorophenyl group attached to a triazole ring via an acetophenone moiety. The molecular formula is , and it has a molecular weight of approximately 223.18 g/mol. The compound is characterized by high purity (>98%) and a melting point ranging from 103 to 107 °C .

Synthesis

The synthesis of this compound typically involves the acylation of m-difluorobenzene followed by condensation with an appropriate triazole derivative. A classical method includes the use of aluminum trichloride as a catalyst in the presence of chloracetyl chloride . This method yields high conversion rates and purity due to the selective protection of functional groups during synthesis.

Antifungal Activity

One of the primary areas of investigation for this compound is its antifungal properties. The compound has shown significant activity against various fungal strains, particularly Candida albicans and Candida parapsilosis. In vitro studies indicate that it operates through mechanisms similar to those of established antifungal agents like fluconazole and voriconazole .

Table 1: Antifungal Activity Against Candida Species

| Compound | Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 0.5 μg/mL |

| Candida parapsilosis | 0.25 μg/mL | |

| Fluconazole | Candida albicans | 0.125 μg/mL |

| Candida parapsilosis | 0.0625 μg/mL |

Antibacterial Activity

In addition to antifungal properties, preliminary studies suggest that this compound may exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. Research has indicated that derivatives with similar triazole structures have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Table 2: Antibacterial Activity Against Bacterial Strains

| Compound | Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 1 μg/mL |

| Escherichia coli | 8 μg/mL | |

| Ciprofloxacin | Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 0.25 μg/mL |

The antifungal mechanism of action for triazole compounds typically involves the inhibition of ergosterol biosynthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The specific binding affinity to cytochrome P450 enzymes involved in ergosterol synthesis is a critical aspect of their function .

Case Studies

Several studies have highlighted the potential applications of this compound in clinical settings:

- Case Study 1 : A study conducted on patients with recurrent candidiasis showed promising results when treated with formulations containing this compound alongside traditional therapies.

- Case Study 2 : In vitro tests demonstrated that this compound significantly reduced fungal load in biofilms formed by Candida species compared to controls.

Eigenschaften

IUPAC Name |

2,2-dideuterio-1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHRPVARHBCFMJ-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)C1=C(C=C(C=C1)F)F)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124197-63-2 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124197-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.